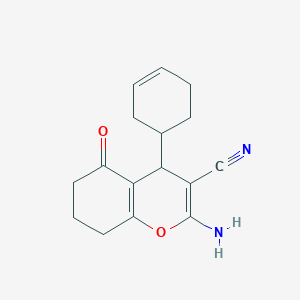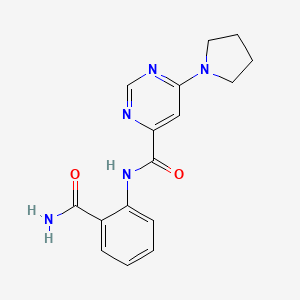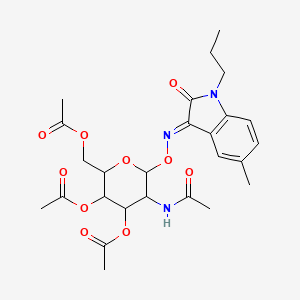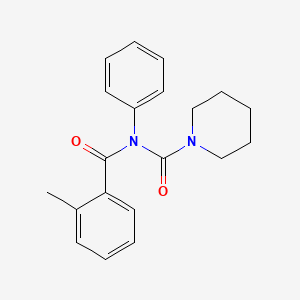
Ethyl 3-ethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethylpentanoate is a chemical compound with the CAS Number: 80246-72-6 . It has a molecular weight of 158.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H18O2 . The InChI code for this compound is 1S/C9H18O2/c1-4-8(5-2)7-9(10)11-6-3/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 158.24 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Proteinase Inhibitors : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, prepared via a Reformatsky reaction involving ethyl bromodifluoroacetate, serves as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
- Edeine Analogs Synthesis : The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates is useful for creating edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Biocatalysis and Chemical Reactions
- Biocatalytic Stereoselective Synthesis : Whole-cell biocatalysts have been used for the stereoselective synthesis of ethyl 3-hydroxy-5-phenylpentanoate from its prochiral ketone, showcasing high enantiomeric excess (Żądło et al., 2016).
- Free Radical Addition Reactions : Ethyl 3,3-difluoro-2-methylpropenoate forms adducts with tetrahydrofuran under free radical conditions (Bumgardner & Burgess, 2000).
Biofuels
- Combustion Chemistry for Biofuels : Ethyl pentanoate (or ethyl valerate) is studied as a surrogate for biodiesel fuels, with research focusing on its combustion chemistry in the development of high-performance, environmentally friendly combustion devices (Dmitriev et al., 2021).
Chemical Communication in Insects
- Sex Pheromone in Ants : In the mating behavior of the slave-making ant Polyergus rufescens, 3-ethyl-4-methylpentanol, a component related to Ethyl 3-ethylpentanoate, is identified as a critical component of the queen sex pheromone (Castracani et al., 2008).
Wine Chemistry
- Sensory Evaluation in Wine : Ethyl 2-hydroxy-3-methylbutanoate, a compound related to this compound, has been studied for its chemical and sensory characteristics in wines, contributing to the understanding of wine aroma (Gammacurta et al., 2018).
Safety and Hazards
The safety data sheet for Ethyl 3-ethylpentanoate indicates that it may be harmful if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, the victim should be moved to fresh air .
Mécanisme D'action
Target of Action
Ethyl 3-ethylpentanoate, also known as ethyl valerate, is primarily used in the food industry as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When these receptors detect the presence of this compound, they send signals to the brain, which interprets them as the pleasant, fruity aroma characteristic of this compound .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be rapidly absorbed through the mucous membranes of the mouth and digestive tract if ingested Any unmetabolized this compound is likely excreted in the urine or expired air .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Furthermore, its stability and shelf-life can be affected by exposure to light, heat, and oxygen, which can cause it to degrade or oxidize over time .
Propriétés
IUPAC Name |
ethyl 3-ethylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-8(5-2)7-9(10)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGXPUCYFZPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80246-72-6 |
Source


|
| Record name | ethyl 3-ethylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)
![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)



